Tyloxapol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Lipid Metabolism and Metabolism-Related Diseases

Tyloxapol, a nonionic detergent, finds significant application in studying lipid metabolism and related diseases. Its ability to interact with lipids makes it a valuable tool for researchers investigating various aspects of this process [].

- Estimating VLDL secretion rate: Tyloxapol injection in rats allows researchers to estimate the rate of Very Low-Density Lipoprotein (VLDL) secretion from the liver, a crucial step in understanding cholesterol transport and potential abnormalities [].

- Investigating lipoprotein interactions: By surrounding lipoproteins, Tyloxapol helps researchers study their interactions and metabolic pathways. This information is valuable in understanding how different lipoproteins influence overall health [].

- Inducing artificial hyperlipidemia: Researchers can use Tyloxapol to induce controlled hyperlipidemia, a condition of high blood cholesterol and triglycerides, in animal models. This allows them to study the effects of high cholesterol and develop potential treatment strategies [].

Drug Delivery and Formulation Studies

Beyond its role in studying lipid metabolism, Tyloxapol also holds promise in drug delivery and formulation research:

- Niosome development: Tyloxapol can form microscopic spheres called niosomes, which act as carriers for delivering drugs. Researchers are exploring the use of Tyloxapol niosomes for targeted drug delivery and improved drug stability [].

- Emulsifying agent: Tyloxapol's properties as a nonionic surfactant make it useful as an emulsifying agent in various pharmaceutical formulations, particularly for ophthalmic products [].

Tyloxapol is a nonionic liquid polymer classified as an alkyl aryl polyether alcohol. It serves primarily as a surfactant, facilitating the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is commonly administered via inhalation through nebulizers or oxygen streams, making it particularly useful in respiratory therapies. Tyloxapol is also known to block plasma lipolytic activity, inhibiting the breakdown of triglyceride-rich lipoproteins when injected intraperitoneally, which is utilized in experimental hyperlipidemia studies in animal models .

In the context of pulmonary secretions, tyloxapol acts as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread and mix more easily. In the lungs, tyloxapol reduces the surface tension of mucus, making it thinner and easier to clear by coughing or other airway clearance mechanisms [].

While generally considered safe for its intended use, potential safety concerns associated with tyloxapol include:

- Mild Irritation: Inhalation or contact with skin or eyes may cause mild irritation [].

- Potential Toxicity: Limited data is available on the systemic toxicity of tyloxapol, and further research is needed [].

Please Note:

- The information on the synthesis of tyloxapol is not publicly available.

- More data is needed to fully understand the potential systemic toxicity of tyloxapol.

Tyloxapol is synthesized through the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde, leading to the formation of a polymeric chain. This process typically involves addition reactions in the presence of alkaline catalysts such as sodium or potassium hydroxide. The catalysts are subsequently neutralized and removed from the final product .

Tyloxapol exhibits significant biological activity as a surfactant. Its primary mechanism involves reducing surface tension in pulmonary secretions, thereby enhancing mucus clearance from the airways. Additionally, it acts as an inhibitor of lipoprotein lipase, which plays a crucial role in lipid metabolism by preventing triglyceride uptake . The compound has also been shown to interact with various cellular pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in inflammatory responses .

The synthesis of Tyloxapol can be summarized as follows:

- Starting Materials: 4-(1,1,3,3-tetramethylbutyl)phenol and formaldehyde.

- Catalysts: Alkaline catalysts (e.g., sodium or potassium hydroxide) are used during the addition reactions.

- Process:

- The reaction mixture is heated to promote polymerization.

- After completion, the alkaline catalyst is neutralized and removed.

- Purification: The final product is purified to ensure the removal of any unreacted materials or by-products.

Tyloxapol has several applications in both clinical and research settings:

- Medical Use: Primarily used as a surfactant for treating conditions involving excessive mucus production in respiratory diseases.

- Research: Employed in studies investigating lipid metabolism and hyperlipidemia due to its ability to inhibit lipoprotein lipase.

- Pharmaceutical Formulations: It is a key ingredient in products such as Tacholiquin and Exosurf, designed for inhalation therapy .

Studies have explored Tyloxapol's interactions with various biological systems:

- Lipid Metabolism: It inhibits lipoprotein lipase activity, affecting triglyceride levels in plasma.

- Inflammatory Pathways: Tyloxapol's interaction with nuclear factor kappa-light-chain-enhancer of activated B cells suggests potential implications in inflammatory diseases .

- Cytotoxicity: Recent investigations indicate that Tyloxapol may exhibit cytotoxic effects at certain concentrations, necessitating further research into its safety profile .

Several compounds share similarities with Tyloxapol in terms of structure and function. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Primary Use | Unique Features |

|---|---|---|---|

| Polysorbate 80 | Nonionic surfactant | Food additive; pharmaceutical agent | Widely used as an emulsifier |

| Docusate Sodium | Anionic surfactant | Laxative | Primarily used for stool softening |

| Cetyl Trimethyl Ammonium Bromide | Cationic surfactant | Antiseptic; emulsifying agent | Effective against bacteria but less soluble |

| Sorbitan Monostearate | Nonionic surfactant | Food emulsifier | Derived from sorbitol; lower toxicity |

Tyloxapol stands out due to its dual role as both a surfactant for respiratory therapies and an inhibitor of lipid metabolism processes, making it particularly versatile compared to other compounds listed.

Molecular Formula and Structural Configuration

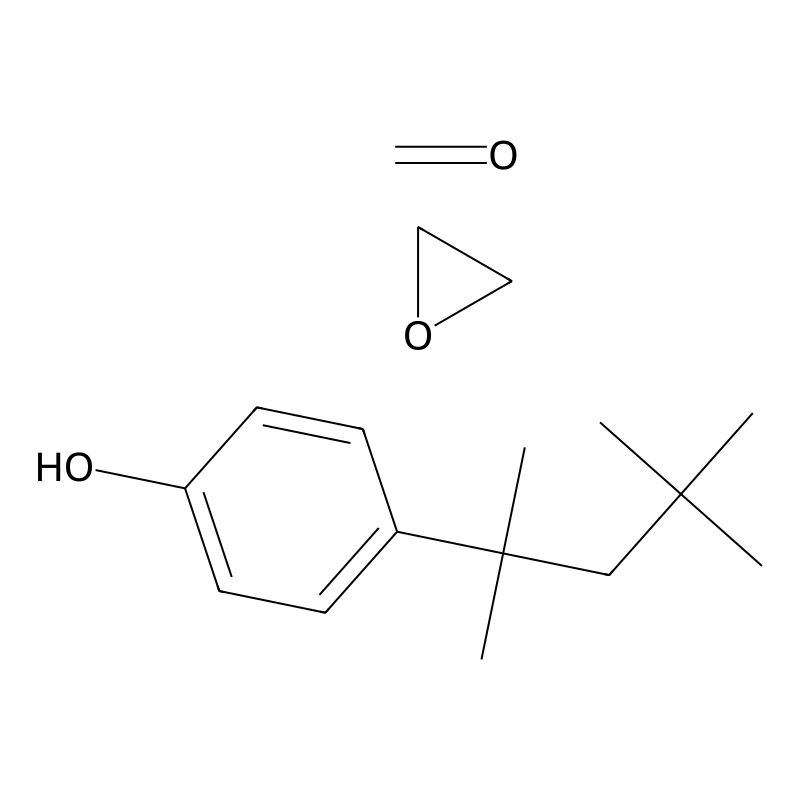

Tyloxapol is a complex polymeric compound with the Chemical Abstracts Service registry number 25301-02-4 [1]. The basic molecular formula has been reported as C17H28O3 with a molecular weight of 280.41 grams per mole for the fundamental structural unit [1]. However, the complete molecular representation follows the general formula (C15H21O(C2H4O)m)n, which accurately reflects its polymeric nature [2] [4].

The International Union of Pure and Applied Chemistry name for tyloxapol is 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane [1]. This nomenclature reveals the three primary components involved in its synthesis: the alkylphenol core, formaldehyde as the linking agent, and oxirane (ethylene oxide) for the polyoxyethylene chains [9].

The structural configuration of tyloxapol consists of a backbone formed by the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol units [9]. These phenolic units are connected through methylene (CH2) bridges positioned ortho to the phenolic hydroxyl groups [9] [22]. Each phenolic unit in the polymer chain is further modified with polyoxyethyleneoxy moieties, designated as Ar(OCH2CH2)xOH, where x represents 8-10 ethylene oxide units per chain [9].

| Property | Value |

|---|---|

| Chemical Name | Tyloxapol |

| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane |

| CAS Number | 25301-02-4 [1] |

| Molecular Formula (Basic Unit) | C17H28O3 [1] |

| Molecular Formula (General) | (C15H21O(C2H4O)m)n [2] |

| Molecular Weight (Basic Unit) | 280.41 g/mol [1] |

| Molecular Weight (Polymer) | ~5,000 g/mol (average) [11] |

| Physical Form | Viscous liquid [12] |

| Color | Clear to hazy yellow to amber [12] |

| Density | 1.1 g/mL [12] |

| Cloud Point | 92-97°C [15] |

| Flash Point | 113°C [12] |

| pH (5% aqueous solution) | 4.0-7.0 [1] |

| Solubility in Water | Soluble [1] |

| Critical Micelle Concentration | 0.018 mM [31] |

The core alkylphenol component is 4-(1,1,3,3-tetramethylbutyl)phenol, also known as para-tert-octylphenol [10] [12]. This branched octyl chain provides the hydrophobic character essential for the surfactant properties of tyloxapol [6]. The branching in the alkyl chain consists of a quaternary carbon center with three methyl groups, followed by another quaternary carbon bearing two methyl groups and the connection to the phenol ring [1].

Polymer Characteristics and Oligomeric Nature

Tyloxapol exhibits distinctive oligomeric characteristics that differentiate it from monomeric surfactants . The polymerization process results in chains containing six to eight molecules of 4-(1,1,3,3-tetramethylbutyl)phenol linked together by formaldehyde-derived methylene bridges [9] [22]. This oligomeric structure grants tyloxapol an ultra-low critical micelle concentration of 0.018 millimolar, significantly lower than comparable monomeric surfactants such as Triton X-100, which has a critical micelle concentration of 0.22 millimolar [31].

The polymer exhibits an average molecular weight of approximately 5,000 grams per mole [11]. This molecular weight reflects the oligomeric nature of the compound, which consists of multiple repeating units rather than a single molecular entity [11]. The polymeric structure contributes to enhanced surface tension-lowering efficiency compared to monomeric surfactants .

| Component | Description |

|---|---|

| Core Alkylphenol Unit | 4-(1,1,3,3-tetramethylbutyl)phenol [9] |

| Alkyl Chain | Branched octyl (tert-octyl) [10] |

| Polymerization Degree | 6-8 molecules linked per chain [9] [22] |

| Linking Groups | CH2 groups ortho to phenolic hydroxyl [9] |

| Ethylene Oxide Units per Chain | 8-10 ethylene oxide units [9] |

| Oligomeric Nature | Oligomeric surfactant |

| Polymer Type | Alkyl aryl polyether alcohol [2] |

| Surfactant Classification | Nonionic liquid polymer [2] |

The synthesis of tyloxapol involves a controlled polymerization reaction where formaldehyde links multiple alkylphenol molecules [22]. Subsequently, these linked phenolic units undergo ethoxylation with oxirane to introduce the polyoxyethylene chains [9]. This two-stage synthesis process results in a complex oligomeric structure with both hydrophobic alkyl chains and hydrophilic polyoxyethylene segments [6].

The oligomeric configuration of tyloxapol enables it to form more stable interfacial films compared to monomeric surfactants . The polymeric backbone provides structural integrity while the multiple ethoxylated side chains enhance water solubility and surface activity [6]. This unique structural arrangement results in superior stabilization properties in various formulations .

Relationship to Other Alkyl Aryl Polyether Alcohols

Tyloxapol belongs to the broader family of alkyl aryl polyether alcohols, which includes various ethoxylated alkylphenols [2] [6]. Within this classification, tyloxapol is specifically categorized as an ethoxylated para-tert-octylphenol formaldehyde polymer [12]. This distinguishes it from other members of the alkyl aryl polyether alcohol family, such as nonylphenol ethoxylates and simple octylphenol ethoxylates [18] [19].

The primary structural difference between tyloxapol and conventional alkylphenol ethoxylates lies in the oligomeric backbone . While standard octylphenol ethoxylates consist of single alkylphenol units modified with ethylene oxide chains, tyloxapol contains multiple alkylphenol units connected through formaldehyde linkages before ethoxylation [9]. This structural modification significantly affects the physicochemical properties and performance characteristics .

| Compound | Alkyl Chain | Polymerization | CMC (mM) | Molecular Weight |

|---|---|---|---|---|

| Tyloxapol | Octyl (branched) [10] | Oligomeric (6-8 units) [9] | 0.018 [31] | ~5,000 g/mol [11] |

| Triton X-100 | Octyl (branched) [36] | Monomeric [36] | 0.22 [36] | ~647 g/mol [36] |

| Nonylphenol Ethoxylates | Nonyl (branched) [38] | Variable [38] | Variable [38] | Variable [38] |

| Octylphenol Ethoxylates | Octyl (branched/linear) [19] | Variable [19] | Variable [19] | Variable [19] |

Tyloxapol demonstrates enhanced stability in lyotropic liquid crystalline phases compared to monomeric surfactants like Triton X-100 [36]. The polymeric nature of tyloxapol stabilizes hexagonal, cubic, and lamellar lyotropic liquid crystalline phases over a wide range of concentrations and temperatures [36]. In contrast, Triton X-100 water mixtures form only hexagonal phases within limited concentration and temperature ranges [36].

The relationship between tyloxapol and nonylphenol ethoxylates involves structural similarities in the ethoxylation pattern but differs in the alkyl chain length and the presence of the oligomeric backbone [18] [38]. Nonylphenol ethoxylates typically contain a nine-carbon alkyl chain rather than the eight-carbon chain found in tyloxapol [38]. Additionally, commercial nonylphenol ethoxylates are predominantly monomeric rather than oligomeric [38].

The incorporation of tyloxapol into formulations with other alkyl aryl polyether alcohols can modify the overall system properties [36]. Studies have demonstrated that mixtures of tyloxapol with Triton X-100 exhibit intermediate phase behavior between the complex liquid crystalline structures of pure tyloxapol and the simpler phase behavior of Triton X-100 [36]. The viscosity of such mixtures decreases with increasing Triton X-100 content while maintaining the ability to form stable lyotropic phases [36].

Structural Variants and Derivatives

Tyloxapol exhibits structural heterogeneity arising from the polymerization process and varying degrees of ethoxylation [9]. The primary source of structural variation stems from the oligomerization reaction, which produces chains of different lengths containing six to eight alkylphenol units [9] [22]. This distribution in chain length results in a polydisperse molecular weight profile with an average molecular weight around 5,000 grams per mole [11].

The ethoxylation degree represents another significant source of structural variation [9]. Each alkylphenol unit in the oligomeric chain can be modified with eight to ten ethylene oxide units, leading to differences in the hydrophilic-lipophilic balance of individual molecules within the tyloxapol preparation [9]. This variation in ethoxylation degree affects the surfactant properties and solubility characteristics of the final product [6].

| Variant Type | Description | Impact on Properties |

|---|---|---|

| Chain Length Distribution | Variable polymer chain lengths (6-8 core units) [9] [22] | Affects surfactant properties and CMC |

| Ethoxylation Degree | Average 8-10 ethylene oxide units per chain [9] | Influences hydrophilic-lipophilic balance [6] |

| Molecular Weight Range | Molecular weight distribution around 5,000 g/mol average [11] | Determines solution viscosity and stability [36] |

| Polymerization Variants | Different degrees of oligomerization [9] | Affects micellization behavior |

| Commercial Forms | USP grade, research grade, various purities [1] | Quality and purity specifications [1] |

Commercial preparations of tyloxapol may contain residual unreacted starting materials, including free octylphenol and ethylene oxide [15]. The United States Pharmacopeia specifications limit free phenol content and establish maximum allowable levels of ethylene oxide to ensure product quality [15]. These specifications require that tyloxapol preparations contain not more than 10 parts per million of ethylene oxide and show no immediate cloudiness or precipitation when tested for free phenol [15].

Structural derivatives of tyloxapol can be prepared by modifying the synthesis conditions or using alternative starting materials [22]. Variations in the formaldehyde to alkylphenol ratio during polymerization can affect the average chain length and molecular weight distribution [22]. Similarly, controlling the ethoxylation reaction conditions can influence the degree and uniformity of ethylene oxide incorporation [9].

The polymeric nature of tyloxapol results in batch-to-batch variations that are characteristic of synthetic polymers [11]. These variations primarily affect the molecular weight distribution and the degree of ethoxylation rather than the fundamental chemical structure [9]. Quality control measures for commercial tyloxapol include specifications for cloud point temperature, pH, residue on ignition, and limits for anionic detergents to ensure consistent performance [15].

Tyloxapol represents a distinctive nonionic liquid polymer of the alkyl aryl polyether alcohol type, distinguished by its unique oligomeric structure and exceptional surface-active properties [1] [2]. This polymeric surfactant exhibits remarkable physicochemical characteristics that have established its significance in pharmaceutical, biomedical, and industrial applications for over five decades [2]. The compound demonstrates a complex molecular architecture resulting from the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and subsequent ethoxylation with oxirane, creating a heptameric structure with superior interfacial properties compared to conventional monomeric surfactants [4].

Surface-Chemical Properties

Fundamental Surface Activity Characteristics

Tyloxapol exhibits exceptional surface-active properties that fundamentally distinguish it from conventional monomeric surfactants through its oligomeric architecture [4] [5]. The compound demonstrates a critical micelle concentration of 0.018 millimolar, representing approximately 100-fold reduction compared to its monomeric analogue Triton X-100, which exhibits a critical micelle concentration of 0.22 millimolar [6] [7]. This ultra-low critical micelle concentration reflects the enhanced thermodynamic driving force for micellization inherent in the oligomeric structure [4].

The surface tension behavior of Tyloxapol reveals distinctive characteristics that deviate from typical nonionic surfactant patterns [5]. At the critical micelle concentration, Tyloxapol produces a surface tension of 40.1 dynes per centimeter at 22 degrees Celsius, notably higher than the 31.5 dynes per centimeter observed for octoxynol 9 [5]. This elevated surface tension at the critical micelle concentration results from the unique molecular orientation adopted by Tyloxapol molecules at the air-water interface [5].

Molecular Orientation and Interfacial Behavior

Detailed analysis of surface adsorption reveals that Tyloxapol molecules assume an unusual orientation at the air-water interface, characterized by U-shaped or V-shaped configurations rather than the conventional extended horizontal orientation typical of monomeric surfactants [5]. This distinctive molecular arrangement results in an area per molecule of 105 square angstroms at saturation adsorption, representing only twice the 54 square angstroms occupied by octoxynol despite the seven-fold molecular weight difference [5].

The unique surface orientation contributes to several distinctive interfacial phenomena. The plateau region beyond the critical micelle concentration exhibits a negative slope that is 3.4 times steeper than that observed for octoxynol, indicating progressive tightening of the U-shaped or V-shaped molecular conformations as surface concentration increases [5]. This behavior reflects the competition between surface adsorption and micelle formation characteristic of the oligomeric structure [5].

Synergistic Interfacial Interactions

Tyloxapol demonstrates remarkable synergistic behavior when combined with cationic surfactants, particularly cetyl trimethylammonium bromide [8]. Mixed surfactant systems exhibit nonideal mixing behavior with attractive interactions between constituent surfactants in both micelles and interfacial layers [8]. The synergistic effects become pronounced at higher mole fractions of the nonionic surfactant component [8].

According to Rubingh and Rosen theoretical analysis, the interaction parameters indicate strong attractive forces between Tyloxapol and cationic surfactants, while Maeda theory suggests that chain-chain interactions among surfactants remain relatively modest [8]. These findings demonstrate the potential for enhanced performance through strategic surfactant combinations [8].

Critical Micelle Concentration Determination

Experimental Methodologies and Values

The critical micelle concentration of Tyloxapol has been determined through multiple independent methodologies, yielding consistent values in the range of 0.008 to 0.028 millimolar [6] [4] [7]. The most frequently cited value of 0.018 millimolar represents measurements conducted at 25 degrees Celsius using surface tension methodology [6]. Alternative approaches including fluorescence probing and light scattering have confirmed this ultra-low critical micelle concentration range [9].

Comparative studies demonstrate that Tyloxapol exhibits a critical micelle concentration 4.4 times lower than octoxynol 9, reflecting the enhanced hydrophobic character imparted by the oligomeric structure [4] [5]. This dramatic reduction in critical micelle concentration corresponds to the general observation that increasing molecular weight at constant hydrophilic-lipophilic balance results in decreased critical micelle concentration values [5].

Thermodynamic Implications

The ultra-low critical micelle concentration of Tyloxapol reflects favorable thermodynamic conditions for micellization, driven by the enhanced hydrophobic effect resulting from the oligomeric architecture . The seven ethylene oxide units linked to the hydrophobic alkylphenol core create a structure with superior aggregation properties compared to monomeric analogues .

Fluorescence probing studies using pyrene demonstrate that Tyloxapol micelles provide a less polar environment than Triton X-100 micelles, as evidenced by reduced I1/I3 fluorescence intensity ratios [9]. This enhanced hydrophobic character of the micellar core contributes to the superior solubilization capacity observed for hydrophobic compounds [9].

Temperature and Environmental Effects

Critical micelle concentration measurements remain relatively insensitive to moderate temperature variations within the physiological range [10]. Phase behavior studies conducted between 20 and 65 degrees Celsius reveal no thermotropic liquid crystalline transitions, indicating thermal stability of the aggregated structures [11]. The critical micelle concentration shows minimal variation across this temperature range, reflecting the robust nature of the oligomeric surfactant structure [4].

Environmental factors including ionic strength and pH demonstrate limited influence on critical micelle concentration values due to the nonionic character of Tyloxapol [12] [13]. This stability across varied conditions contributes to the reliability and predictability of Tyloxapol performance in diverse applications [2].

Cloud Point Characteristics and Influencing Factors

Standard Cloud Point Behavior

Tyloxapol exhibits a cloud point in the range of 92 to 97 degrees Celsius, with a typical value of 94.3 degrees Celsius under standard conditions [6] [14] [15]. This cloud point temperature represents the temperature at which the aqueous solution becomes turbid due to phase separation [6]. The United States Pharmacopeia specification requires cloud point values within the 92 to 97 degrees Celsius range for pharmaceutical grade material [15] [16].

The cloud point determination follows standardized methodology wherein 1.0 gram of Tyloxapol is dissolved in 100.0 milliliters of water, and the mixture is gradually heated while monitoring for the onset of turbidity [15] [16]. The cloud point represents the temperature at which the solution transitions from clear to completely turbid [16].

Comparative Cloud Point Analysis

Remarkably, Tyloxapol demonstrates a cloud point 28 degrees Celsius higher than octoxynol 9, despite the structural similarities between these compounds [4]. This unexpected elevation in cloud point temperature contradicts typical expectations for oligomeric surfactants, which generally exhibit lower cloud points than their monomeric analogues [4]. The enhanced cloud point likely reflects the unique aggregation behavior and intermolecular interactions characteristic of the oligomeric structure [4].

Salt Effects on Cloud Point

The influence of electrolytes on Tyloxapol cloud point demonstrates distinctive patterns compared to conventional nonionic surfactants [4]. Salting-out ions including sodium, chloride, and sulfate produce a 29 percent greater reduction in cloud point compared to octoxynol 9 [4]. However, due to the initially higher cloud point of Tyloxapol, the absolute cloud point values in salt solutions remain elevated relative to octoxynol systems [4].

Divalent cations including lead and magnesium produce salting-in effects, elevating the cloud point of both Tyloxapol and comparison surfactants [4]. Lead cations demonstrate more pronounced effects than magnesium, indicating specific ion-surfactant interactions beyond simple electrostatic considerations [4]. These observations suggest complex ion-specific effects on the hydration and aggregation behavior of the oligomeric surfactant [4].

Phase Behavior and Thermal Stability

Comprehensive phase behavior studies reveal that Tyloxapol maintains stable solution properties across extended temperature ranges without undergoing thermotropic liquid crystalline transitions between 20 and 65 degrees Celsius [11]. This thermal stability contrasts with many conventional surfactants that exhibit complex phase transitions within this temperature range [11].

The ability of Tyloxapol to form stable lyotropic liquid crystalline phases at body temperature provides the foundation for novel pharmaceutical applications including sustained-release formulations [10]. These liquid crystalline structures remain stable across physiologically relevant temperature ranges, enabling predictable drug release kinetics [10]. The polymeric nature of Tyloxapol stabilizes these supramolecular structures more effectively than monomeric surfactants [10].

Solubility Profile in Various Solvents

Aqueous Solubility Characteristics

Tyloxapol demonstrates unique aqueous solubility behavior characterized as slowly but freely miscible with water [1] [14] [17]. Quantitative solubility measurements indicate water solubility of 120 milligrams per milliliter, though higher concentrations require ultrasonic treatment to achieve complete dissolution [18]. The compound maintains excellent aqueous solubility across the physiological pH range due to its nonionic character [17].

The distinctive dissolution kinetics reflect the high molecular weight and polymeric nature of Tyloxapol [14]. Initial dissolution proceeds slowly due to the viscous character of the pure compound, but complete miscibility occurs with sufficient agitation or ultrasonic treatment [18]. This behavior distinguishes Tyloxapol from conventional low molecular weight surfactants that typically dissolve rapidly [14].

Organic Solvent Compatibility

Tyloxapol exhibits excellent solubility in numerous organic solvents, reflecting its mixed hydrophilic-lipophilic character [14]. Complete solubility occurs in benzene, toluene, chloroform, carbon tetrachloride, carbon disulfide, and glacial acetic acid [14] [19]. This broad organic solvent compatibility enables diverse formulation approaches and processing methods [14].

Polar organic solvents including methanol and dimethyl sulfoxide demonstrate limited but measurable solubility [1] [18]. Dimethyl sulfoxide achieves solubility of at least 38 milligrams per milliliter, though saturation limits remain undefined [18]. Ethanol requires ultrasonic treatment to achieve solubility of 100 milligrams per milliliter [18]. These polar solvent interactions reflect the polyoxyethylene components of the molecular structure [18].

Buffer System Compatibility

Tyloxapol demonstrates excellent compatibility with physiological buffer systems, particularly phosphate buffered saline [18] [20]. Solubility in phosphate buffered saline reaches 100 milligrams per milliliter with ultrasonic treatment, producing clear solutions suitable for biological applications [18]. This buffer compatibility enables use in cell culture, enzymatic assays, and other biological systems without precipitation or phase separation [20].

The nonionic character of Tyloxapol prevents electrostatic interactions with buffer components, maintaining solubility across varied ionic strength conditions [12] [13]. This stability proves particularly valuable for applications requiring consistent performance across diverse solution conditions [2].

Temperature Effects on Solubility

Solubility characteristics demonstrate minimal temperature dependence within the range of 20 to 37 degrees Celsius [10]. This thermal stability of solution properties enables predictable performance across physiological temperature ranges [10]. The absence of significant temperature-dependent solubility changes contrasts with many conventional surfactants that exhibit pronounced thermal effects [10].

Higher temperatures approaching the cloud point region result in phase separation rather than enhanced solubility, following typical nonionic surfactant behavior [6]. The practical implication requires maintenance of solution temperatures below the cloud point range to ensure sustained solubility [6].

pH Properties and Stability

pH Characteristics of Aqueous Solutions

Tyloxapol aqueous solutions exhibit pH values in the range of 4.0 to 7.0 when prepared as 5 percent solutions [15] [17] [16]. The United States Pharmacopeia specification requires pH values between 4.0 and 7.0 for pharmaceutical grade material, reflecting the inherent slightly acidic to neutral character of Tyloxapol solutions [15] [16]. Alternative testing using 1:20 dilutions yields comparable pH ranges [16].

The compound demonstrates an inherent tendency toward alkaline pH in concentrated solutions, attributed to the polyoxyethylene components and nonionic surfactant character [14]. This alkaline tendency reflects the electron-donating properties of the ether linkages within the ethoxylated structure [14]. However, dilute solutions typically remain within the specified neutral to slightly acidic range [15] [17].

Chemical Stability Across pH Range

The nonionic character of Tyloxapol imparts exceptional stability across broad pH ranges, including exposure to acidic, basic, and neutral conditions [12] [13]. Unlike ionic surfactants that may undergo precipitation or chemical modification under extreme pH conditions, Tyloxapol maintains structural integrity and surface activity [12]. This pH stability reflects the absence of ionizable groups that would render the molecule susceptible to protonation or deprotonation effects [12].

Stability testing demonstrates that Tyloxapol remains chemically unchanged when exposed to strong acids and bases for extended periods [13]. The polymer backbone and polyoxyethylene side chains resist hydrolytic cleavage under normal pH conditions encountered in pharmaceutical and biological applications [13]. This chemical robustness contributes to the long-term stability and shelf-life of Tyloxapol-containing formulations [13].

Buffer System Interactions

Tyloxapol exhibits excellent compatibility with common buffer systems including phosphate, citrate, and tris buffers without adverse interactions [18] [20]. The nonionic structure prevents electrostatic binding to buffer components, maintaining solution clarity and surfactant activity [20]. This compatibility enables use in complex biological systems where precise pH control is essential [20].

Studies of mucokinetic activity demonstrate that Tyloxapol maintains full efficacy when dissolved in phosphate buffered solutions [20] [21]. The buffer environment does not interfere with the surface-active properties or the ability to reduce mucus viscosity [20]. This buffer compatibility proves crucial for biological applications including cell culture and enzymatic assays [20].

Long-term pH Stability

Extended storage studies reveal that Tyloxapol maintains stable pH characteristics over extended periods when stored under appropriate conditions [22] [13]. Aqueous solutions demonstrate minimal pH drift during storage at refrigerated temperatures in sealed containers [22]. The absence of pH instability reflects the chemical inertness of the nonionic polymer structure [13].

However, aqueous solutions demonstrate susceptibility to microbial growth during extended storage in air, potentially leading to pH changes due to metabolic byproducts [13]. Proper storage under inert gas atmosphere or with appropriate preservatives prevents microbial contamination and maintains pH stability [13]. This consideration proves particularly important for pharmaceutical preparations requiring extended shelf-life [13].

Thermal and Oxidative Stability

Thermal Stability Parameters

Tyloxapol demonstrates moderate thermal stability with a flash point of 113 degrees Celsius, though values ranging from 109 to 113 degrees Celsius have been reported across different sources [1] [23] [24]. This flash point indicates the minimum temperature at which vapors can ignite under standard atmospheric conditions [23]. The compound exhibits no documented autoignition temperature or specific decomposition temperature, requiring further characterization for complete thermal safety assessment [23].

Thermal decomposition, when it occurs, produces carbon oxides as primary degradation products, consistent with typical organic polymer thermal breakdown patterns [23] [13]. The absence of heteroatoms other than oxygen in the primary structure limits the formation of toxic decomposition products during thermal stress [23]. This decomposition profile supports safe handling and processing at moderate elevated temperatures [13].

Oxidative Stability and Metal Sensitivity

Tyloxapol exhibits significant sensitivity to oxidative degradation, particularly in the presence of metallic contaminants [14] [13]. The compound undergoes oxidation when exposed to metals, requiring careful attention to container materials and processing equipment [14]. This metal sensitivity necessitates use of stainless steel or polymer-lined equipment during manufacturing and storage [13].

Air exposure presents ongoing oxidative stress, requiring storage under inert gas atmospheres to prevent degradation [25] [13]. Nitrogen or argon blanketing effectively prevents oxidative deterioration during long-term storage [1] [24]. The recommended storage temperature of 2 to 8 degrees Celsius under inert gas atmosphere optimizes long-term stability [23] [25] [24].

Light Sensitivity and Photostability

Tyloxapol demonstrates pronounced sensitivity to light exposure, requiring storage in dark conditions or amber containers to prevent photodegradation [25] [18]. Light-induced degradation can result in discoloration and potential loss of surface activity [25]. The polyoxyethylene components appear particularly susceptible to photo-oxidative processes [18].

Formulation strategies must account for light sensitivity through appropriate packaging selection and storage recommendations [25]. Amber glass containers or opaque packaging materials effectively protect against photodegradation during storage and distribution [18]. Clinical preparations require protection from ambient light during preparation and administration [25].

Thermal Processing Considerations

Manufacturing and formulation processes must account for the thermal limitations of Tyloxapol to prevent degradation during processing [23]. Temperatures approaching the flash point of 113 degrees Celsius should be avoided during heating operations [23]. Alternative processing approaches including room temperature dissolution or controlled low-temperature heating prove more suitable [19].

The moderate thermal stability enables standard pharmaceutical processing techniques including warm dissolution and low-temperature sterilization methods [23]. However, high-temperature sterilization methods including autoclaving may exceed thermal stability limits and should be avoided [23]. Alternative sterilization approaches including filtration or aseptic processing better preserve compound integrity [23].

Rheological and Interfacial Properties

Dynamic Viscosity Modifications

Tyloxapol demonstrates remarkable ability to modify the rheological properties of mucous secretions, producing 10 to 20 percent reduction in sputum viscosity as measured by rotational viscosimetry [2] [20]. This viscosity reduction occurs through disruption of the glycoprotein networks that contribute to mucus gel structure [2]. The effect proves more pronounced than that achieved by sodium bicarbonate alone, demonstrating superior mucokinetic efficacy [20] [21].

Detailed rheological characterization reveals that Tyloxapol significantly reduces both dynamic viscosity and elastic modulus of reconstituted human nasal mucus [20] [21]. The reduction in elastic modulus proves particularly significant, exceeding that achieved by other mucokinetic agents including sodium bicarbonate [20]. This dual effect on viscous and elastic properties contributes to enhanced mucus clearance in respiratory applications [21].

Interfacial Viscoelastic Behavior

Surface dilational viscoelasticity measurements demonstrate that Tyloxapol produces the highest dilational modulus among single surfactants when tested at air-water interfaces [26] [8]. The dilational modulus quantifies the resistance of the interfacial film to area changes, reflecting the mechanical strength of the adsorbed surfactant layer [8]. This enhanced interfacial elasticity contributes to superior foam stabilization and emulsification properties [8].

Mixed surfactant systems containing Tyloxapol and cetyl trimethylammonium bromide consistently produce higher maximum dilational modulus values than comparable Triton X-100 mixtures [8]. This enhanced performance reflects synergistic interactions between the oligomeric nonionic surfactant and the cationic component [8]. The superior interfacial properties enable formulation of more stable emulsions and foams [8].

Competitive Adsorption Dynamics

Dynamic surface tension studies reveal that Tyloxapol competes effectively with other surfactants for interfacial adsorption sites [27] [28]. When combined with dipalmitoyl phosphatidylcholine dispersions, Tyloxapol influences the dynamic surface activity through competitive adsorption mechanisms [27]. The extent of competitive effects depends on the particle size and preparation method of the dispersed components [27].

The competitive adsorption behavior proves particularly relevant for pharmaceutical formulations containing multiple surface-active components [28]. Tyloxapol can either enhance or inhibit the surface activity of co-formulated surfactants depending on concentration ratios and interfacial kinetics [27]. Understanding these interactions enables optimization of multi-component formulations [27].

Micellization and Aggregation Rheology

Fluorescence quenching studies demonstrate that Tyloxapol micelles exhibit microviscosity values 3 to 4 times higher than Triton X-100 micelles [9]. This enhanced microviscosity reflects the more compact and structured nature of the oligomeric micelles compared to conventional monomeric aggregates [9]. The higher microviscosity contributes to enhanced solubilization capacity for hydrophobic compounds [9].

Cryo-transmission electron microscopy reveals that Tyloxapol micelles maintain spheroidal morphology up to concentrations of approximately 10 weight percent [9]. At higher concentrations approaching 15 weight percent, ordered elongated micelles begin to form, indicating concentration-dependent structural transitions [9]. These morphological changes influence the bulk rheological properties of concentrated solutions [9].

Flow Behavior and Viscoelasticity

Pharmaceutical formulations containing Tyloxapol demonstrate pseudoplastic flow behavior with apparent yield stress characteristics [29]. The consistency index derived through power-law analysis correlates strongly with macroscopic perception of product thickness and firmness [29]. This rheological signature enables predictable processing and application characteristics [29].

Oscillatory rheological measurements reveal that Tyloxapol-containing systems exhibit viscoelastic character with dominant elastic contributions at low strain rates [30]. The storage modulus exceeds the loss modulus across typical application frequencies, indicating gel-like behavior under quiescent conditions [30]. This viscoelastic response contributes to enhanced product stability and controlled release characteristics [29] [30].

Temperature-Dependent Rheological Properties

The rheological properties of Tyloxapol solutions demonstrate minimal temperature dependence within the physiological range of 20 to 37 degrees Celsius [10]. This thermal stability of flow properties enables consistent performance across varied application temperatures [10]. The absence of significant temperature effects contrasts with many conventional surfactants that exhibit pronounced thermal sensitivity [10].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 86 of 87 companies with hazard statement code(s):;

H315 (98.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (48.84%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CA - Expectorants

R05CA01 - Tyloxapol

Mechanism of Action

Pictograms

Irritant;Health Hazard